molecular formula C11H12O3 B6296671 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol CAS No. 6258-35-1

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol

Cat. No.: B6296671
CAS No.: 6258-35-1
M. Wt: 192.21 g/mol
InChI Key: GJXPEYREMYDIHM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol is an organic compound belonging to the class of phenylpropynols It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a propyn-1-ol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with ethynylmagnesium bromide. The reaction typically involves the following steps:

  • Preparation of ethynylmagnesium bromide by reacting acetylene with magnesium in the presence of a suitable solvent.
  • Addition of ethynylmagnesium bromide to 3,4-dimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the Grignard reagent and its subsequent reaction with the aldehyde.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-one.

    Reduction: 3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol or 3-(3,4-Dimethoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and propyn-1-ol moiety allow it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a propyn-1-ol group.

    3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.

    3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with a single bond instead of a triple bond.

Uniqueness

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol is unique due to its triple bond and hydroxyl group, which confer distinct reactivity and potential applications compared to its similar compounds. The presence of the triple bond allows for unique chemical transformations and interactions that are not possible with the corresponding alkene or alkane derivatives.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXPEYREMYDIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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